molecular formula C10H6N2O4 B14395951 4-Methoxy-5-nitro-1-benzofuran-2-carbonitrile CAS No. 88220-56-8

4-Methoxy-5-nitro-1-benzofuran-2-carbonitrile

Katalognummer: B14395951
CAS-Nummer: 88220-56-8
Molekulargewicht: 218.17 g/mol
InChI-Schlüssel: QLNBFIHQXSZFGO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methoxy-5-nitro-1-benzofuran-2-carbonitrile is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of a methoxy group at the fourth position, a nitro group at the fifth position, and a carbonitrile group at the second position of the benzofuran ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-5-nitro-1-benzofuran-2-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 4-methoxy-1-benzofuran-2-carbonitrile, followed by purification and isolation of the desired product. The reaction conditions often include the use of strong nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the desired position.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonitrile group, where nucleophiles can replace the cyano group.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon or reagents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under mild to moderate conditions.

Major Products Formed:

    Oxidation: Formation of 4-methoxy-5-nitro-1-benzofuran-2-carboxylic acid.

    Reduction: Formation of 4-methoxy-5-amino-1-benzofuran-2-carbonitrile.

    Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-Methoxy-5-nitro-1-benzofuran-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-Methoxy-5-nitro-1-benzofuran-2-carbonitrile depends on its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes or receptors, modulating their activity and influencing cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

    5-Methoxy-1-benzofuran-2-carbonitrile: Similar structure but lacks the nitro group, leading to different chemical and biological properties.

    4-Methoxy-1-benzofuran-2-carbonitrile:

    5-Nitro-1-benzofuran-2-carbonitrile: Lacks the methoxy group, influencing its chemical behavior and biological activity.

Uniqueness: 4-Methoxy-5-nitro-1-benzofuran-2-carbonitrile is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

88220-56-8

Molekularformel

C10H6N2O4

Molekulargewicht

218.17 g/mol

IUPAC-Name

4-methoxy-5-nitro-1-benzofuran-2-carbonitrile

InChI

InChI=1S/C10H6N2O4/c1-15-10-7-4-6(5-11)16-9(7)3-2-8(10)12(13)14/h2-4H,1H3

InChI-Schlüssel

QLNBFIHQXSZFGO-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=CC2=C1C=C(O2)C#N)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.